molecular formula C7H13NO2 B097884 cis-3-Aminocyclohexanecarboxylic acid CAS No. 16636-51-4

cis-3-Aminocyclohexanecarboxylic acid

Cat. No.: B097884
CAS No.: 16636-51-4
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC, C₇H₁₃NO₂) is a conformationally restricted γ-aminobutyric acid (GABA) analog with a cyclohexane backbone. Its molecular structure features two defined stereocenters in the (1R,3S) configuration, distinguishing it from trans isomers and other cyclic analogs . The compound has a molecular weight of 143.186 g/mol (monoisotopic mass: 143.094629) and is registered under CAS 74316-27-1 and ChemSpider ID 2339913 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Catalytic Hydrogenation: One of the primary methods for synthesizing cis-3-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives.

    Hydrogenation with Raney Nickel: Another method involves hydrogenating the corresponding acids in the presence of Raney nickel.

Industrial Production Methods: The industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

cis-3-ACHC undergoes oxidation at the cyclohexane ring or functional groups under specific conditions:

Reagent/ConditionsProduct FormedYield/OutcomeSource
KMnO₄ (acidic medium)Cyclohexanone derivativesNot quantified
CrO₃Oxo derivatives (via amino group oxidation)Requires optimization

Key Findings :

  • Oxidation with potassium permanganate cleaves the cyclohexane ring, forming ketone derivatives.

  • Chromium trioxide targets the amino group, producing oxo intermediates .

Reduction Reactions

The carboxylic acid group can be reduced to alcohols or amines:

Reagent/ConditionsProduct FormedYield/OutcomeSource
LiAlH₄ (anhydrous ether)Cyclohexanol derivativesNot quantified
NaBH₄Partial reduction intermediatesLow efficiency

Mechanistic Insight :

  • Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol while preserving the amino group.

Substitution Reactions

Functional groups undergo substitution to form derivatives:

Amino Group Substitution

Reagent/ConditionsProduct FormedYieldSource
Boc₂O (di-tert-butyl dicarbonate)N-Boc-protected cis-3-ACHC70–76%
SOCl₂Acyl chloride derivativesNot quantified

Example Synthesis :

  • Reaction with Boc anhydride in dioxane/water yields N-Boc-cis-3-ACHC, a key intermediate in peptide synthesis .

Carboxylic Acid Substitution

Reagent/ConditionsProduct FormedApplicationSource
EDC/HOBtAmide bonds (peptide synthesis)Drug development
CH₃OH/H⁺Methyl ester derivativesImproved solubility

Notable Application :

  • Coupling with L-phenylalanine or L-cysteine forms dipeptides used in neurological drug candidates .

Industrial-Scale Reactions

Large-scale synthesis leverages optimized conditions:

ProcessConditionsOutcomeSource
Catalytic hydrogenationRaney Ni, H₂ gasHigh-purity cis-3-ACHC
Continuous flow reactorsBoc protection in flow82% yield

Efficiency Metrics :

  • Continuous flow reactors reduce reaction times and improve yields compared to batch processes .

Material Science

  • Acyl chloride derivatives polymerize to form biocompatible materials for drug delivery .

Reaction Optimization Challenges

  • Steric Hindrance : The cis configuration limits accessibility of the amino group, requiring prolonged reaction times for substitutions .

  • pH Sensitivity : Carboxylic acid reactivity is highly pH-dependent, necessitating precise control during synthesis .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of various organic compounds.
  • Employed in the study of stereochemistry and conformational analysis.

Biology:

Medicine:

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

cis-3-Aminocyclohexanecarboxylic acid acts as a selective inhibitor and substrate for the neuronal GABA uptake process. It competitively inhibits GABA transport in slices of cerebral cortex, making it a relatively selective inhibitor of neuronal GABA transport . This mechanism involves the binding of the compound to the GABA transporters, thereby blocking the reuptake of GABA and increasing its availability in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-Based Analogs

Compound Structure Key Differences Biological Activity
cis-3-Aminocyclopentanecarboxylic acid Cyclopentane ring (5-membered) Smaller ring size increases ring strain Weak GABA receptor agonist; lower potency compared to cis-3-ACHC
trans-3-Aminocyclopentanecarboxylic acid Trans-configuration Altered stereochemistry reduces GABA uptake inhibition Negligible activity in GABAergic systems

Data Insight : Cyclopentane analogs exhibit reduced potency due to steric constraints and unfavorable stereochemistry.

Cyclohexene Derivatives

Compound Structure Key Differences Biological Activity
cis-5-Amino-cyclohex-3-enecarboxylic acid Cyclohexene ring (unsaturated) Double bond introduces planar rigidity Unknown GABA activity; primarily used in peptide synthesis
cis-2-Amino-cyclohex-3-enecarboxylic acid Amino group at C2 position Altered substitution pattern No reported GABAergic activity; limited commercial availability

Other Cyclohexane Isomers

Compound Structure Key Differences Physical Properties
trans-2-Amino-1-cyclohexanecarboxylic acid Trans-configuration Amino and carboxyl groups on adjacent carbons Higher melting point (274–278°C vs. cis-3-ACHC’s >300°C)
1-Amino-1-cyclohexanecarboxylic acid Amino and carboxyl on C1 Non-GABA-like structure No GABA activity; used in polymer synthesis

Data Insight : Trans isomers and alternative substitution patterns disrupt the spatial alignment required for GABA transporter binding.

Cyclobutane and Heterocyclic Analogs

Compound Structure Key Differences Biological Activity
cis-3-Aminocyclobutanecarboxylic acid Cyclobutane ring (4-membered) High ring strain; compact structure Unreported GABA activity; niche use in medicinal chemistry
3-Piperidinecarboxylic acid Piperidine ring (N-heterocycle) Nitrogen atom enhances lipophilicity Potent GABA uptake inhibitor (IC₅₀ < cis-3-ACHC); orally active derivatives available

Data Insight : Heterocycles like piperidine outperform cis-3-ACHC in potency due to improved pharmacokinetics and target engagement .

Key Findings :

  • cis-3-ACHC’s moderate potency stems from its rigid cyclohexane backbone, which limits optimal interactions with GABA transporters .
  • Derivatives of cis-3-ACHC (e.g., N-(4,4-diphenyl-3-butenyl)-ACHC) show reduced efficacy and non-selective mechanisms, unlike piperidine analogs .

Biological Activity

Cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHA), with the molecular formula C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2 and a molecular weight of 143.18 g/mol, is an organic compound notable for its unique structural features, including a cyclohexane ring, an amino group, and a carboxylic acid group. This compound exists as a chiral molecule, which allows it to exhibit distinct biological activities and potential applications in pharmaceuticals and biomedicine.

Chemical Structure and Properties

The structural configuration of cis-3-ACHA is crucial for its biological activity. Its chiral center contributes to its reactivity and interaction with biological systems. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
IUPAC Name(1R,3S)-3-aminocyclohexane-1-carboxylic acid
SMILESC1CC(CC(C1)N)C(=O)O

Cis-3-ACHA has been studied for its role as a selective inhibitor of GABA transporters, particularly in neuronal tissues. Research indicates that it can inhibit gamma-aminobutyric acid (GABA) transport in synaptosomal membrane vesicles, suggesting that it may modulate GABAergic neurotransmission. Specifically, cis-3-ACHA demonstrates competitive inhibition with a Ki value of approximately 7 µM against GABA transport, indicating its potential as a therapeutic agent in conditions involving GABA dysregulation .

Neuroprotective Effects

Cis-3-ACHA has shown promise in neuroprotective applications due to its ability to potentiate GABA activity. Studies have indicated that it enhances the action of GABA at certain receptor sites, potentially offering therapeutic benefits in neurological disorders characterized by excitotoxicity or impaired GABAergic signaling .

Anticonvulsant Properties

The anticonvulsant properties of cis-3-ACHA have been explored through various experimental models. Its structural similarities to known anticonvulsants suggest that it may serve as a scaffold for developing new therapeutics targeting epilepsy and other seizure disorders .

Case Studies

  • Inhibition of GABA Transport : A study demonstrated that cis-3-ACHA inhibits GABA transport in synaptosomal preparations, revealing its potential role in modulating synaptic transmission .
  • Neuroprotective Mechanisms : Research has shown that cis-3-ACHA can protect neuronal cells from excitotoxic damage by enhancing GABAergic signaling pathways, which could be beneficial in neurodegenerative diseases .
  • Anticonvulsant Activity : In animal models, cis-3-ACHA exhibited anticonvulsant effects comparable to established treatments, suggesting its viability as a candidate for further development in epilepsy therapies .

Comparative Analysis

The biological activity of cis-3-ACHA can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
Cis-4-Aminocyclohexanecarboxylic acid Different position of amino groupPotentially different pharmacological effects
Trans-3-Aminocyclohexanecarboxylic acid Trans isomer; different spatial arrangementVaries in biological activity
γ-Aminobutyric Acid (GABA) Natural neurotransmitterPrimary inhibitory neurotransmitter

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-3-aminocyclohexanecarboxylic acid, and how are intermediates characterized?

The synthesis typically involves protecting the amine group of 3-aminobenzoic acid derivatives. For example, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a key intermediate, synthesized via Boc protection and characterized by 1^1H NMR (e.g., peaks at δ 1.43 ppm for tert-butyl groups) and IR spectroscopy to confirm carbamate and carboxylic acid functionalities . Crystallographic studies reveal intermolecular O–H⋯O and N–H⋯O hydrogen bonds forming eight-membered rings (R22_2^2(8) motifs), critical for structural stability .

Q. How is the purity and stereochemical integrity of this compound validated in neuropharmacological studies?

High-performance liquid chromatography (HPLC) with ≥98% purity is standard. Chiral resolution techniques, such as chiral column chromatography or circular dichroism, ensure stereochemical integrity, as the (1R,3S)-configuration is critical for GABA uptake inhibition . 1^1H NMR coupling constants and X-ray crystallography further confirm the cis conformation .

Q. What experimental protocols are used to study its role in GABAergic systems?

Radiolabeled 3^3H-cis-3-aminocyclohexanecarboxylic acid is employed in brain slice assays to measure GABA release. Experiments involve Ca2+^{2+}-free media to distinguish transporter-mediated release from synaptic vesicle exocytosis. Evoked release coefficients (peak/resting release) are calculated, with amino-oxyacetic acid (AOAA) used to inhibit GABA transaminase and isolate transport effects .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexane ring substitution) affect its potency as a GABA transporter inhibitor?

Comparative studies with analogs like cis-3-aminocyclopentanecarboxylic acid show reduced potency due to smaller ring sizes altering binding to transporter pockets. Molecular docking and free-energy perturbation simulations can predict substituent effects on binding affinity. Experimental validation involves measuring IC50_{50} values in competitive uptake assays using synaptosomes .

Q. What mechanisms explain conflicting data on its Ca2+^{2+}2+-independent GABA release in different brain regions?

Discrepancies arise from regional variations in transporter density and coupling to ion gradients. For instance, veratridine-evoked release in cortical slices shows stronger Ca2+^{2+} independence than in striatal regions. Methodological adjustments, such as normalizing data to tissue-specific transporter expression (via Western blotting), resolve contradictions .

Q. How can its incorporation into cyclic peptides improve metabolic stability for therapeutic applications?

Solid-phase peptide synthesis (SPPS) with this compound at key positions enhances rigidity and protease resistance. Stability is assessed via LC-MS after incubation in plasma or liver microsomes. Comparative pharmacokinetic studies in rodent models show prolonged half-life (>6 hours) versus linear analogs .

Q. What analytical challenges arise in quantifying its intracellular concentrations during transport studies?

Intracellular accumulation is measured via liquid scintillation counting after lysing cells/tissue. Challenges include distinguishing membrane-bound vs. cytosolic pools. Fractionation (e.g., differential centrifugation) and quenching extracellular tracer with cold buffer washes improve accuracy. Data normalization to protein content minimizes variability .

Q. Methodological Notes

  • Synthesis Optimization: Use ethyl acetate for crystallization to achieve high-yield, low-defect crystals .
  • Neuropharmacological Assays: Include AOAA (100 µM) to prevent GABA metabolism and isolate transporter activity .
  • Data Interpretation: Normalize release coefficients to tissue weight or transporter density for cross-study comparisons .

Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38541-66-1, 118785-96-9, 16636-51-4
Record name 3-Aminocyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
cis-3-Aminocyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.